(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine
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Overview
Description
(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve heating the reagent mixture in a suitable solvent such as benzene for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of (5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to antimicrobial effects . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazole carboxamide derivatives: Known for their potential as antimycobacterial agents.
Uniqueness
(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyaniline |
InChI |
InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)13)10-7-15-4-5-17-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
STUOMPARAVXKPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)N |
Origin of Product |
United States |
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